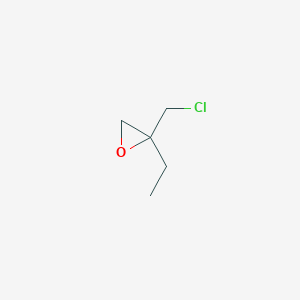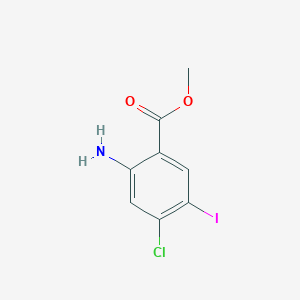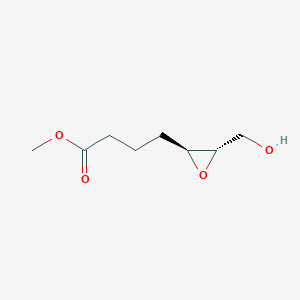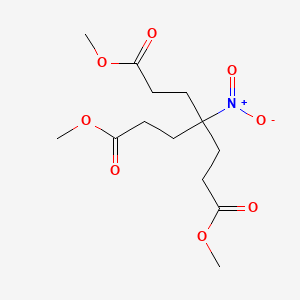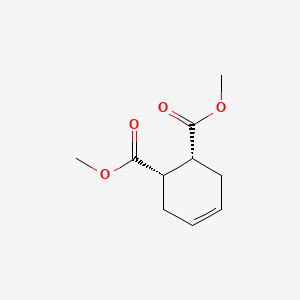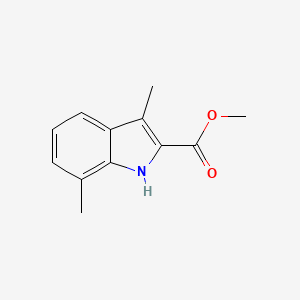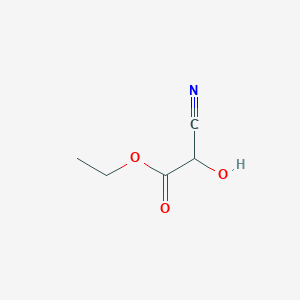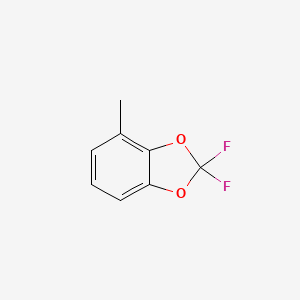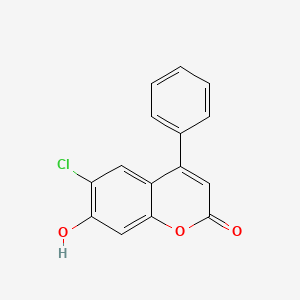
6-氯-7-羟基-4-苯基-2H-色满-2-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“6-chloro-7-hydroxy-4-phenyl-2H-chromen-2-one” is a derivative of coumarin . Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 . They are valuable kinds of oxygen-containing heterocycles widely found in nature .
Synthesis Analysis
The synthesis of coumarin systems has been a focus for many organic and pharmaceutical chemists . The synthesis methods are carried out in classical and non-classical conditions, particularly under green conditions such as using green solvent, catalyst, and other procedures .科学研究应用
生物活性与化学合成
6-氯-7-羟基-4-苯基-2H-色满-2-酮及其衍生物因其生物活性和在化学合成中的应用而被广泛研究。El Azab 等人(2014 年)重点介绍了 6-氯-2-氧代-2H-色满-4-甲醛的合成,这是一种多组分反应的关键中间体,它导致的化合物对各种细菌和真菌表现出显着的抗菌活性 El Azab、Youssef 和 Amin,2014。同样,Alonzi 等人(2014 年)合成了用于迈克尔加成的新型聚苯乙烯负载催化剂,利用 6-氯-7-羟基-4-苯基-2H-色满-2-酮的衍生物合成华法林及其类似物,实现了高转化率 Alonzi 等人,2014。
药理筛选和分光光度测定
Garazd 等人(2002 年)对源自 6-氯-7-羟基-4-苯基-2H-色满-2-酮的曼尼希碱进行了药理筛选,揭示了其作为中枢和周围神经系统兴奋剂的潜力,具有抗精神病和镇静活性 Garazd、Panteleimonova、Garazd 和 Khilya,2002。Kaur、Agnihotri 和 Agnihotri(2022 年)探讨了其在钯的分光光度测定中的作用,证明了其在痕量测定中的有效性 Kaur、Agnihotri 和 Agnihotri,2022。
抗菌、抗氧化和酶抑制活性
多项研究调查了 6-氯-7-羟基-4-苯基-2H-色满-2-酮衍生物的抗菌和抗氧化特性。Hatzade 等人(2008 年)合成了羟基-3-吡唑基-4H-色满-4-酮及其 O-葡糖苷,表现出显着的抗菌和抗氧化活性 Hatzade、Taile、Gaidhane、Haldar 和 Ingle,2008。Kumar 等人(2013 年)专注于苄基 2H-色满酮及其 α-淀粉酶抑制和 ABTS 清除活性,识别出具有有效酶抑制和自由基清除潜力的化合物 Kumar 等人,2013。
结构和光谱分析
6-氯-7-羟基-4-苯基-2H-色满-2-酮衍生物的结构和光谱分析也是一个重要的研究领域。Sert 等人(2018 年)进行了综合研究,包括分子对接和 Hirshfeld 表面分析,以了解该化合物的相互作用和性质 Sert 等人,2018。Channabasappa 等人(2018 年)合成了目标化合物并对其进行了表征,检查了其晶体和分子结构,并重点介绍了各种分子间相互作用 Channabasappa、Kumara、Lokanath 和 Kariyappa,2018。
作用机制
Target of Action
Similar compounds have been found to exhibit antibacterial and antifungal activities , suggesting potential targets could be microbial enzymes or proteins.
Biochemical Pathways
Given its potential antimicrobial activity , it may interfere with essential biochemical pathways in microbes, such as cell wall synthesis, protein synthesis, or DNA replication.
Result of Action
Based on its potential antimicrobial activity , it may lead to the inhibition of microbial growth or even microbial death.
生化分析
Biochemical Properties
6-chloro-7-hydroxy-4-phenyl-2H-chromen-2-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in oxidative stress pathways, such as oxidoreductases . This inhibition can lead to a reduction in reactive oxygen species (ROS) levels, thereby exerting antioxidant effects. Additionally, the compound can bind to DNA and proteins, affecting their function and stability .
Cellular Effects
The effects of 6-chloro-7-hydroxy-4-phenyl-2H-chromen-2-one on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to modulate the expression of genes involved in apoptosis and cell cycle regulation . It can also affect cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in energy production and utilization .
Molecular Mechanism
At the molecular level, 6-chloro-7-hydroxy-4-phenyl-2H-chromen-2-one exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation . For instance, the compound has been shown to inhibit the activity of certain kinases, which play a crucial role in cell signaling pathways . This inhibition can result in altered cellular responses, such as reduced proliferation and increased apoptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-chloro-7-hydroxy-4-phenyl-2H-chromen-2-one can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under specific conditions but can degrade over time when exposed to light or high temperatures . Long-term exposure to the compound has been associated with sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 6-chloro-7-hydroxy-4-phenyl-2H-chromen-2-one vary with different dosages in animal models. At lower doses, the compound has been observed to exert beneficial effects, such as antioxidant and anti-inflammatory activities . At higher doses, it can lead to toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been noted, where a specific dosage range is required to achieve the desired therapeutic outcomes without causing harm.
Metabolic Pathways
6-chloro-7-hydroxy-4-phenyl-2H-chromen-2-one is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and clearance from the body . The compound can affect metabolic flux and alter the levels of specific metabolites, leading to changes in cellular energy balance and redox status .
Transport and Distribution
The transport and distribution of 6-chloro-7-hydroxy-4-phenyl-2H-chromen-2-one within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes by specific transporters and binding proteins . Once inside the cell, it can localize to various compartments, including the nucleus and mitochondria, where it exerts its effects .
Subcellular Localization
The subcellular localization of 6-chloro-7-hydroxy-4-phenyl-2H-chromen-2-one is essential for its activity and function. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For example, it can accumulate in the mitochondria, where it influences mitochondrial function and energy production . Additionally, its presence in the nucleus can affect gene expression and DNA stability .
属性
IUPAC Name |
6-chloro-7-hydroxy-4-phenylchromen-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClO3/c16-12-6-11-10(9-4-2-1-3-5-9)7-15(18)19-14(11)8-13(12)17/h1-8,17H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUQNFQUMZKUALD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)OC3=CC(=C(C=C23)Cl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50419865 |
Source


|
| Record name | 6-chloro-7-hydroxy-4-phenyl-2H-chromen-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50419865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53391-72-3 |
Source


|
| Record name | 6-chloro-7-hydroxy-4-phenyl-2H-chromen-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50419865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


